
Tert-butyl ethynylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl ethynylcarbamate is an organic compound with the molecular formula C7H11NO2 It is a derivative of carbamic acid and features a tert-butyl group attached to an ethynylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl ethynylcarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with an ethynylating agent under controlled conditions. For instance, the reaction of tert-butyl carbamate with ethynyl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile method compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl ethynylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethynyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as alcohols.
Substitution: Substituted carbamates with various functional groups.
Aplicaciones Científicas De Investigación
Tert-butyl ethynylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl ethynylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under acidic conditions, revealing the free amine group for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A precursor to tert-butyl ethynylcarbamate, used as a protecting group for amines.
Ethynyl carbamate: Similar structure but lacks the tert-butyl group, leading to different reactivity and applications.
Tert-butyl N-ethynylcarbamate: Another derivative with similar properties and uses.
Uniqueness
This compound is unique due to the presence of both the tert-butyl and ethynyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in organic synthesis and various research applications.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
tert-butyl N-ethynylcarbamate |
InChI |
InChI=1S/C7H11NO2/c1-5-8-6(9)10-7(2,3)4/h1H,2-4H3,(H,8,9) |
Clave InChI |
GUYPPHBMERDPFW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


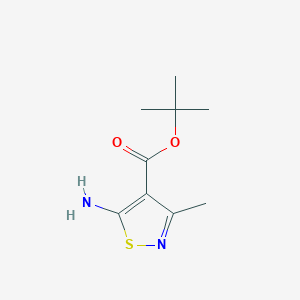
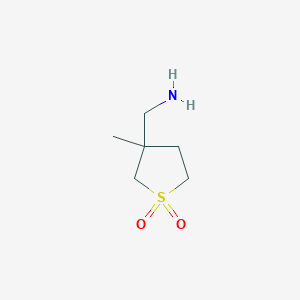
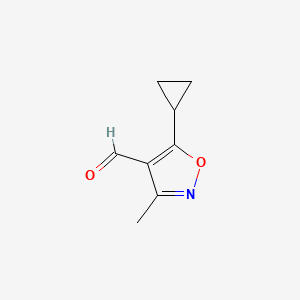


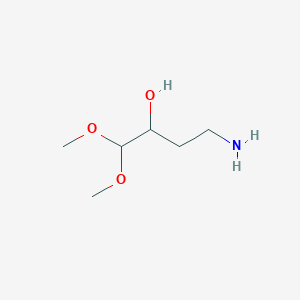
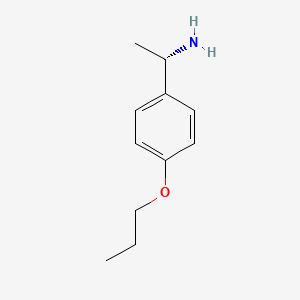
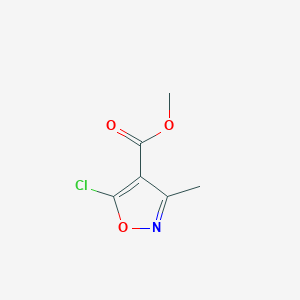
![1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one](/img/structure/B13164484.png)
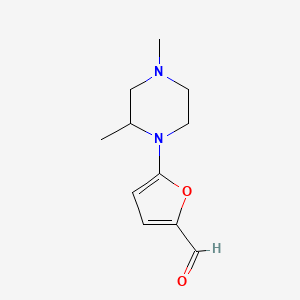


![3-Amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B13164511.png)

